molecular formula C11H12N2O2S B1683628 Zileuton CAS No. 111406-87-2

Zileuton

Cat. No. B1683628
M. Wt: 236.29 g/mol
InChI Key: MWLSOWXNZPKENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zileuton is a medication used by patients with mild-to-moderate chronic asthma to decrease the symptoms of asthma and the number of acute asthma attacks . It is a member of the class of 1-benzothiophenes . It is a selective 5-lipoxygenase inhibitor, inhibiting the formation of leukotrienes LTB4, LTC4, LDT4, and LTE4 .


Synthesis Analysis

A novel series of zileuton-hydroxycinnamic acid hybrids were synthesized and screened as 5-lipoxygenase (5-LO) inhibitors .


Molecular Structure Analysis

Zileuton has a molecular formula of C11H12N2O2S . Its average mass is 236.290 Da and its monoisotopic mass is 236.061951 Da .


Chemical Reactions Analysis

Zileuton relieves symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation .


Physical And Chemical Properties Analysis

Zileuton has a molecular weight of 236.29 g/mol . It is a member of ureas and a member of 1-benzothiophenes .

Scientific Research Applications

1. Zileuton's Impact on Prostaglandin Biosynthesis

Zileuton, recognized as a 5-lipoxygenase inhibitor primarily used for treating asthma, has been investigated for its effect on prostaglandin production. Studies reveal that zileuton can influence prostaglandin biosynthesis by inhibiting arachidonic acid release in macrophages, highlighting its broader impact on inflammatory processes beyond its primary use in asthma treatment (Rossi et al., 2010).

2. Role in Nitrosative Stress and Lipid Homeostasis

Research has shown that zileuton's influence extends to nitrosative stress and lipid homeostasis. This was particularly evident in genetically sensitive mice, where zileuton's hepatotoxicity and resistance mechanisms were explored. The study revealed that zileuton-induced liver injury involved nitrosative stress and alterations in lipid metabolism (You et al., 2020).

3. Effect on Neuroinflammation and Depressive Behaviors

Zileuton's potential therapeutic effects in neurological conditions have been explored, particularly in relation to depression. A study demonstrated that zileuton ameliorated depressive-like behaviors in mice exposed to chronic stress. This effect was associated with reduced hippocampal neuroinflammation and apoptosis, suggesting zileuton's potential as a treatment for depression (Liu et al., 2019).

4. Zileuton in Cardiac Remodeling

Investigations into zileuton's effects on cardiac remodeling revealed its protective role against pressure overload-induced cardiac hypertrophy and fibrosis. This was mediated through activation of PPARα/NRF2 signaling pathways, indicating zileuton's potential therapeutic application in cardiac conditions (Wu et al., 2019).

5. Zileuton in Reducing Inflammatory Reaction and Brain Damage

Zileuton has also been studied for its role in reducing brain damage following cerebral ischemia. The drug was found to significantly reduce neurological deficits, cerebral infarct volume, and inflammatory reactions in a rat model, indicating its potential in treating ischemic brain injuries (Tu et al., 2010).

6. Inhibition of Sebum Production

A unique application of zileuton lies in dermatology, where it has been found to directly reduce sebum production. This effect was observed in a patient with mild disseminated sebaceous gland hyperplasia and seborrhea, suggesting zileuton's potential use in conditions related to excessive sebum production (Zouboulis et al., 2004).

Safety And Hazards

Zileuton is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Zileuton has shown efficacy in inhibiting chronic myeloid leukemia, whether combined with imatinib or as a standalone treatment . It has also been found to prevent angiogenesis by activating the BK channel dependent-apoptotic pathway .

properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSOWXNZPKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023752
Record name Zileuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (0.5 mg/ml), 5.39e-02 g/L
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control.
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zileuton

CAS RN

111406-87-2
Record name Zileuton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111406-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zileuton [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZILEUTON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zyflo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zileuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZILEUTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144.2-145.2 °C, 144.2 - 145.2 °C
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zileuton
Reactant of Route 2
Reactant of Route 2
Zileuton
Reactant of Route 3
Reactant of Route 3
Zileuton
Reactant of Route 4
Zileuton
Reactant of Route 5
Zileuton
Reactant of Route 6
Zileuton

Citations

For This Compound
13,100
Citations
KA McGill, WW Busse - The Lancet, 1996 - thelancet.com
… We focus here on the 5-lipoxygenase inhibitor zileuton and its potential for use in clinical medicine (figure 1). In the USA, the Food and Drug Administration is reviewing an approval for …
Number of citations: 135 www.thelancet.com
W Berger, MTM De Chandt… - International journal of …, 2007 - Wiley Online Library
… Zileuton is the only commercially available inhibitor of the 5‐Lipoxygenase pathway. In a number of clinical trials, zileuton … play in airway inflammation, zileuton provides an additional …
Number of citations: 226 onlinelibrary.wiley.com
SE Wenzel, AK Kamada - Annals of Pharmacotherapy, 1996 - journals.sagepub.com
… Zileuton has shown the ability to attenuate induced … Zileuton has been studied in patients requiring daily inhaled … the more than 5000 patients treated with zileuton. There is also some …
Number of citations: 121 journals.sagepub.com
E Israel, J Cohn, L Dubé, JM Drazen, P Ratner… - Jama, 1996 - jamanetwork.com
… patients receiving 600 mg of zileuton four times a day … mg zileuton group vs 7.7% in the placebo group (P=.006). Quality-of-life assessments significantly improved in the 600-mg zileuton …
Number of citations: 376 jamanetwork.com
CJ Hawkey, LM Dube, LV Rountree, PJ Linnen… - Gastroenterology, 1997 - Elsevier
… The aim of this study was to compare the efficacy of zileuton, … groups to undergo oral treatment with zileuton (600 mg qid; n … RESULTS: After 6 months, 54% of patients receiving zileuton …
Number of citations: 132 www.sciencedirect.com
ME Weinblatt, JM Kremer, JS Coblyn… - The Journal of …, 1992 - europepmc.org
The effects of zileuton, a new 5-lipoxygenase inhibitor, on leukotriene generation and clinical response in rheumatoid arthritis (RA) was studied in a 4-week randomized double blind …
Number of citations: 120 europepmc.org
DP Woodmansee, RA Simon - Annals of Allergy, Asthma & Immunology, 1999 - Elsevier
… At baseline, and at 2, 4, and 6 weeks into the zileuton course, … 24 (out of a possible 60) to 14 following zileuton treatment (P … Conclusions: In this pilot study, zileuton showed efficacy in …
Number of citations: 100 www.sciencedirect.com
CHC Zouboulis, A Saborowski, A Boschnakow - Dermatology, 2004 - karger.com
… In order to detect whether zileuton directly reduces sebaceous lipid synthesis, as we have suggested before [4], we treated the patient with zileuton at a dosis of 4×600 mg/day over 3 …
Number of citations: 98 karger.com
RL Bell, PR Young, D Albert, C Lanni… - International journal of …, 1992 - Elsevier
… The critical approaches and breakthroughs in the discovery and development of zileuton are described. In addition, some recent results with zileuton in animals and man are detailed. …
Number of citations: 154 www.sciencedirect.com
CC Zouboulis - Dermato-endocrinology, 2009 - Taylor & Francis
… by zileuton. In a first pilot clinical study with 10 patients with papulopustular acne Zileuton … slightly reduced polar lipids (comparison of AA + Zileuton treatment with switch of Zileuton …
Number of citations: 83 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.